REACTION_CXSMILES
|
[C:1]([C:5]([C:9]([O:11]C)=[O:10])([O:7][CH3:8])[F:6])([F:4])([F:3])[F:2].[OH-].[K+].Cl>O>[CH3:8][O:7][C:5]([F:6])([C:1]([F:2])([F:3])[F:4])[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(OC)C(=O)OC
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with three 200 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the ether, fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |